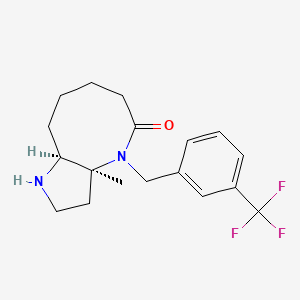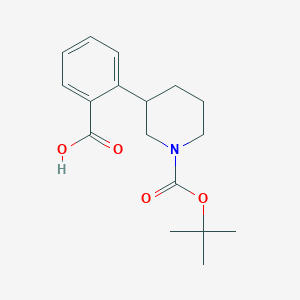
2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)benzoic acid
Übersicht
Beschreibung
“2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)benzoic acid” is a compound that is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . It has an empirical formula of C15H23N3O4 and a molecular weight of 309.36 .
Molecular Structure Analysis
The compound has a complex structure that includes a piperidine ring, a benzoic acid group, and a tert-butoxycarbonyl group . The presence of these groups contributes to the compound’s properties and its utility in PROTAC development .Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.36 and an empirical formula of C15H23N3O4 . It’s typically available in powder form and should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Derivative Formation
- 2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)benzoic acid and its derivatives have been used in asymmetric syntheses, such as the creation of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives, starting from L-aspartic acid beta-tert-butyl ester or N-Cbz-beta-alanine (Xue et al., 2002).
- Another study detailed the synthesis of ethyl 4-(1-(tert-butoxycarbonyl) piperidin-4-ylmethoxy)-3-methoy-benzoate, a crucial intermediate in the synthesis of vandetanib (Wei et al., 2010).
Medicinal Chemistry and Drug Synthesis
- The compound has been utilized in medicinal chemistry, particularly in the synthesis of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors (Chonan et al., 2011).
- A study reported on the asymmetric synthesis of a novel conformationally constrained D-Lysine analogue with a piperidine skeleton, utilizing enantiomerically pure tert-butoxycarbonyl derivatives (Etayo et al., 2008).
Coordination Chemistry and Polymer Synthesis
- The compound has been applied in coordination chemistry for the development of mixed ligand fac-tricarbonyl complexes, demonstrating its versatility in forming complexes with various ligands (Mundwiler et al., 2004).
- It also found use in the synthesis of dipeptides, such as Boc-D-Ala-L-Pip-NH(i)Pr, showcasing its application in peptide chemistry (Didierjean et al., 2002).
Additional Applications
- The compound has been a key intermediate in the synthesis of other significant molecules, like CIS-(3 R,4 R)- N-( TERT-Butoxycarbonyl)-4-methyl-3-(meth-ylamino)piperidine, which is important in the synthesis of CP-690550, a proteinkinase inhibitor (Hao et al., 2011).
- Orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, crucial for synthesizing edeine analogs, have been synthesized using differently N-protected tert-butoxycarbonyl derivatives (Czajgucki et al., 2003).
Safety And Hazards
Zukünftige Richtungen
The compound’s role in PROTAC development suggests it has potential for use in the development of new drugs for targeted protein degradation . As our understanding of protein degradation and the role of E3 ubiquitin ligases continues to grow, it’s likely that compounds like this will continue to be of interest in drug development research.
Eigenschaften
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-6-7-12(11-18)13-8-4-5-9-14(13)15(19)20/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSFFRFRABIDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Tert-butoxycarbonyl)piperidin-3-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



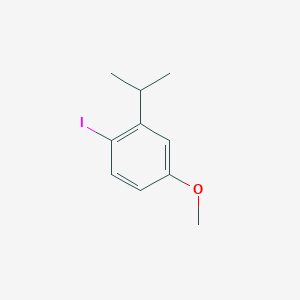
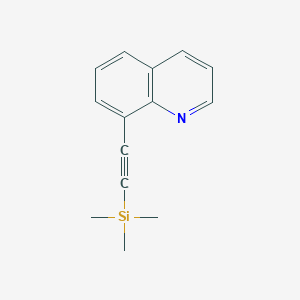
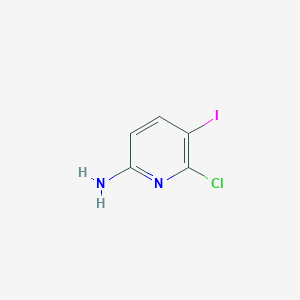
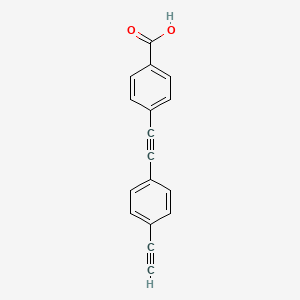
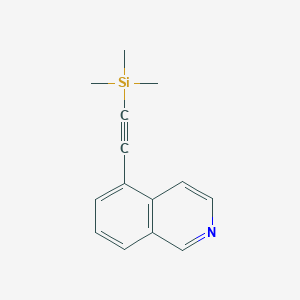
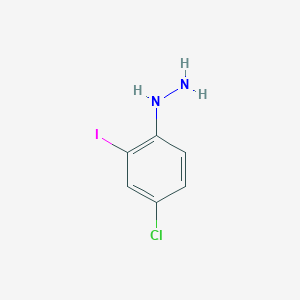
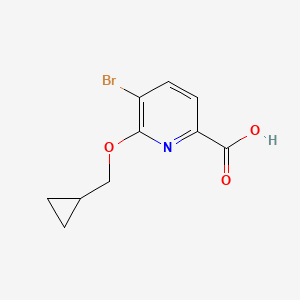
![3-(6-Bromopyridin-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B1401298.png)
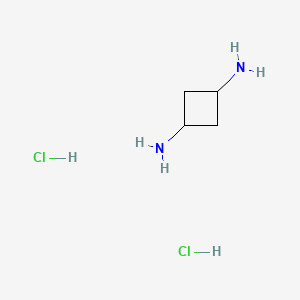
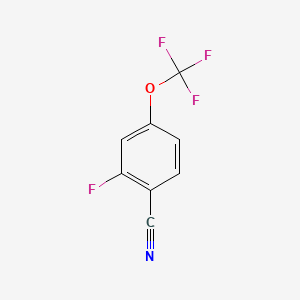
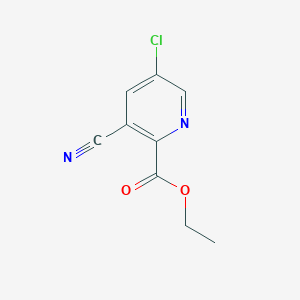
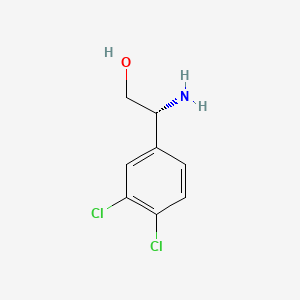
![3-[(6-bromopyridin-2-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1401310.png)
